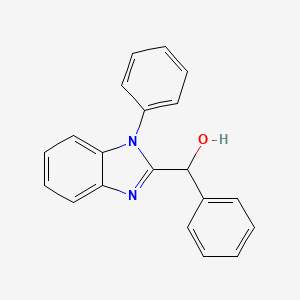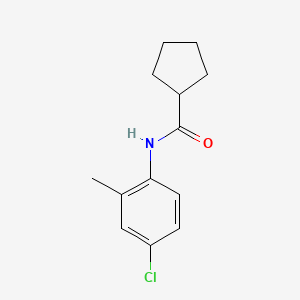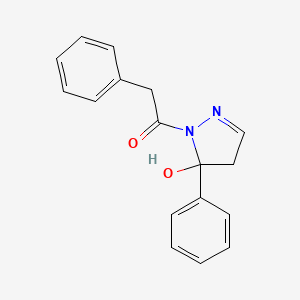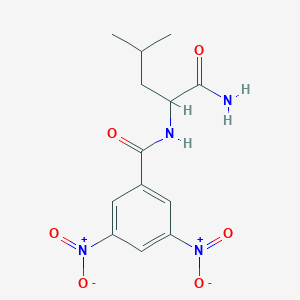
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. PBM is a benzimidazole derivative that has a phenyl group attached to it, which gives it unique properties. In
Mécanisme D'action
The mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the disruption of cellular processes. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to disrupt the microtubule network, which is important for cell division and growth. This disruption leads to the activation of the caspase pathway, which ultimately leads to apoptosis in cancer cells. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have a number of biochemical and physiological effects. In cancer cells, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its unique properties. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has a phenyl group attached to it, which gives it unique chemical and physical properties. This makes it a useful tool for studying cellular processes and developing new drugs. However, one of the limitations of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its cost. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. One area of research is the development of new drugs based on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer and antimicrobial properties, making it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. Although the mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, further research could lead to the development of new drugs that target specific cellular processes. Finally, research could focus on the synthesis of new derivatives of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol with improved properties.
Méthodes De Synthèse
The synthesis of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 2-aminobenzimidazole with benzaldehyde. The resulting Schiff base is then reduced using sodium borohydride to give phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. This method has been optimized to achieve high yields and purity of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol.
Applications De Recherche Scientifique
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. In the field of medicine, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been shown to have anticancer properties. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol induces apoptosis in cancer cells by activating the caspase pathway. phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as an antimicrobial agent. Studies have shown that phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14,19,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVBDBFFVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)